

In-Depth Technical Guide: 1,4-Dicyano-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,4-Dicyano-2-(trifluoromethoxy)benzene
Cat. No.:	B062900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Dicyano-2-(trifluoromethoxy)benzene**, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its chemical properties, provides a list of known synonyms, and outlines a general synthetic approach.

Chemical Identity and Synonyms

Systematic Name: **1,4-Dicyano-2-(trifluoromethoxy)benzene**

CAS Number: 175278-16-7

This compound is also known by several other names, which are crucial for comprehensive literature and database searches.

Synonyms:

- 2-(Trifluoromethoxy)terephthalonitrile
- 2-(Trifluoromethoxy)benzene-1,4-dicarbonitrile

Physicochemical Properties

A summary of the key physical and chemical properties of **1,4-Dicyano-2-(trifluoromethoxy)benzene** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₉ H ₃ F ₃ N ₂ O
Molecular Weight	212.13 g/mol
Melting Point	79 °C
Boiling Point	282 °C
Density	1.42 g/cm ³
Flash Point	125 °C

The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic properties and metabolic stability.^[1] It is a strong electron-withdrawing group, which can significantly influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's interaction with its biological target.^[2] Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes and improve its pharmacokinetic profile.^[3] Its resistance to metabolic degradation often leads to a longer half-life in the body.^[2] Benzonitrile derivatives, in general, are versatile intermediates in the synthesis of a wide range of biologically active molecules.^[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,4-Dicyano-2-(trifluoromethoxy)benzene** is not readily available in the public domain, a general synthetic strategy can be inferred from related preparations of fluorinated benzonitrile derivatives. The following represents a plausible, generalized approach.

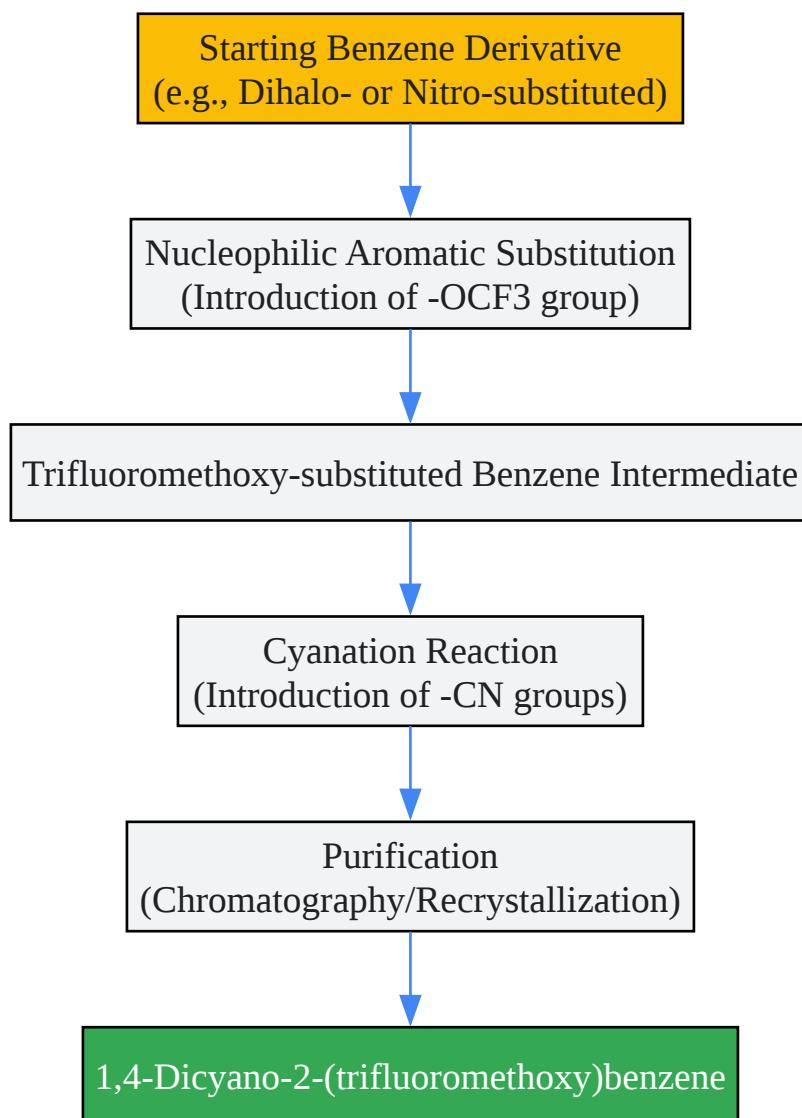
General Synthetic Protocol for 4-Halophenoxy-2-trifluoromethyl Benzonitriles:

This procedure is adapted from a general method for the synthesis of related compounds and should be optimized for the specific synthesis of **1,4-Dicyano-2-(trifluoromethoxy)benzene**.

Step 1: Nucleophilic Aromatic Substitution

A suitable starting material, such as a dihalo- or nitro-substituted benzene derivative, would undergo a nucleophilic aromatic substitution reaction with a source of the trifluoromethoxy group.

- **Reaction:** A di-substituted benzene (e.g., 2,5-dichlorobenzonitrile) is reacted with a trifluoromethoxide source (e.g., potassium trifluoromethoxide) in a suitable polar aprotic solvent (e.g., DMF, NMP).
- **Conditions:** The reaction is typically carried out at an elevated temperature, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.


Step 2: Cyanation

If the starting material does not already contain two cyano groups, a cyanation reaction would be necessary. The Rosenmund-von Braun reaction is a classic method for this transformation.

- **Reaction:** The trifluoromethoxy-substituted aryl halide is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar solvent like DMF or NMP.
- **Conditions:** The reaction typically requires high temperatures (150-200 °C) and is carried out under an inert atmosphere.
- **Work-up:** After cooling, the reaction mixture is treated with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted into an organic solvent, washed, dried, and purified.

Logical Workflow for Synthesis

The synthesis of **1,4-Dicyano-2-(trifluoromethoxy)benzene** can be conceptualized as a multi-step process starting from a readily available benzene derivative. The following diagram illustrates a logical workflow for its preparation.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **1,4-Dicyano-2-(trifluoromethoxy)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [smolecule.com]
- 4. To cite this document: BenchChem. [In-Depth Technical Guide: 1,4-Dicyano-2-(trifluoromethoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062900#synonyms-for-1-4-dicyano-2-trifluoromethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com